![molecular formula C25H25N5O3 B592852 Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)- CAS No. 1038549-25-5](/img/structure/B592852.png)

Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-

Vue d'ensemble

Description

Synthesis Analysis

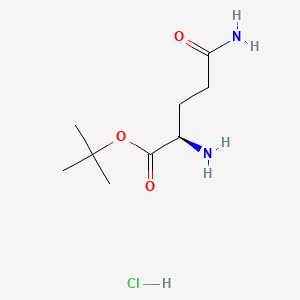

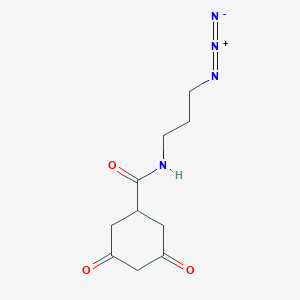

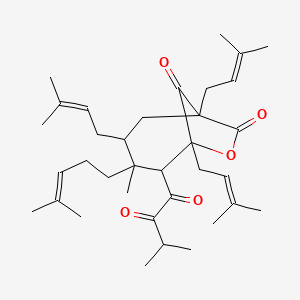

The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of benzamides is characterized by the presence of a benzene ring and an amide group . The specific structure of the compound you mentioned would involve additional functional groups attached to the benzene ring and the amide nitrogen.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis

Benzamides are typically solid at room temperature . They are slightly soluble in water and soluble in many organic solvents . The specific physical and chemical properties of the compound you mentioned would depend on its exact molecular structure.Applications De Recherche Scientifique

Cancer Research

CAY10622 has been identified as a significant compound in cancer research due to its ability to regulate cytoskeletal stability through the inhibition of ROCK1 and ROCK2 . These kinases are involved in cell adhesion, proliferation, and metastasis. By inhibiting ROCK activity, CAY10622 can potentially prevent cancer cells from spreading, making it a valuable tool for studying cancer cell migration and invasion.

Cardiovascular Studies

In cardiovascular research, ROCK inhibitors like CAY10622 play a crucial role in understanding the mechanisms of smooth muscle contraction . They are used to explore the pathophysiology of hypertension and other cardiovascular diseases where the ROCK pathway is implicated in the abnormal contraction of vascular smooth muscle.

Stem Cell Research

The compound has applications in stem cell research, where it has been used to enhance the survival of dissociated human embryonic stem cells . This is particularly important for stem cell culture techniques and could lead to advancements in regenerative medicine.

Respiratory Disorders

Lastly, CAY10622’s effects on smooth muscle contraction can be extended to respiratory research, particularly in the study of asthma and chronic obstructive pulmonary disease (COPD), where ROCK kinases contribute to bronchoconstriction.

Each of these applications offers a unique perspective on the potential of CAY10622 in scientific research, highlighting the compound’s versatility and importance across different fields of study. The compound’s selectivity and potency make it an excellent candidate for further exploration in these areas .

Mécanisme D'action

Target of Action

CAY10622, also known as “Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-” or “3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide”, primarily targets Rho-associated kinases (ROCK), specifically ROCK1 and ROCK2 . These kinases play crucial roles in various cellular functions, including cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal .

Mode of Action

CAY10622 acts as a potent inhibitor of ROCK1 and ROCK2 . It binds to these kinases, inhibiting their activity. The IC50 values for ROCK1 and ROCK2 are 6 nM and 4 nM, respectively . This means that CAY10622 is highly effective at inhibiting these kinases, even at low concentrations.

Biochemical Pathways

ROCK1 and ROCK2 are downstream effectors of the G protein Rho, which regulates cytoskeletal stability . By inhibiting ROCK1 and ROCK2, CAY10622 disrupts this pathway, leading to changes in cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal .

Pharmacokinetics

It’s known that the compound is a crystalline solid with a solubility of 015 mg/ml in DMSO . This information could be relevant for determining the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The inhibition of ROCK1 and ROCK2 by CAY10622 leads to changes in various cellular functions. Specifically, it can affect cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal . These changes at the molecular and cellular level can have significant effects on the overall functioning of the cells and tissues where these kinases are active.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c26-23(31)18-5-7-21(8-6-18)30-25(33)28-14-16-2-1-3-19(12-16)24(32)29-22-9-4-17-10-11-27-15-20(17)13-22/h1-9,12-13,27H,10-11,14-15H2,(H2,26,31)(H,29,32)(H2,28,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFUGGHOXNSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)CNC(=O)NC4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)